REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([C:8]([CH3:11])([CH3:10])[OH:9])[CH:7]=1.[NH2-].[Na+].Cl[CH:16](Cl)[C:17]([O-:19])=[O:18].[K+].Cl>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:12][CH:16]([C:17]([OH:19])=[O:18])[O:9][C:8]([CH3:10])([CH3:11])[C:6]=2[CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(O)(C)C)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])Cl.[K+]
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring with 100 ml of 2 N sodium hydroxide solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20° C
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted 3 times with 50 ml of ether
|
Type
|
WASH
|
Details
|
The organic phase was washed 3 times with 50 ml of N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with 100 ml of ether
|
Type
|
ADDITION
|
Details
|
The ether phase was treated with 100 ml of 10% aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with 50 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with water until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OC(OC2(C)C)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |